molecular formula C6H3BrClIN4 B14910438 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine

3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine

Cat. No.: B14910438
M. Wt: 373.37 g/mol
InChI Key: KZFGJFBDESGSMT-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine is a halogen-rich heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. Its structure includes bromine (position 3), chlorine (position 6), iodine (position 7), and a primary amine (position 8). These substituents confer unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science applications. The compound’s synthetic accessibility and reactivity are influenced by the electron-withdrawing halogens and the nucleophilic amine group .

Properties

Molecular Formula

C6H3BrClIN4

Molecular Weight

373.37 g/mol

IUPAC Name

3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine

InChI

InChI=1S/C6H3BrClIN4/c7-2-1-11-6-4(10)3(9)5(8)12-13(2)6/h1H,10H2

InChI Key

KZFGJFBDESGSMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)C(=C(C(=N2)Cl)I)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of imidazo[1,2-b]pyridazine derivatives. For example, the bromination, chlorination, and iodination can be achieved using reagents such as N-bromosuccinimide, N-chlorosuccinimide, and iodine monochloride, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific halogenating agents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine involves its interaction with specific molecular targets. The halogen substituents can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The compound’s halogenation pattern distinguishes it from analogues. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
Target Compound Br (3), Cl (6), I (7), NH₂ (8) ~437.4 High halogen content; polar NH₂
6-Chloro-3-iodo-N-(4-(pyrrolidinylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-8-amine (Compound 32, ) Cl (6), I (3), NH-(sulfonylphenyl) (8) 503.8 Sulfonyl group enhances solubility; white solid (58% yield)
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine () Br (3), Cl (6), CH₃ (7) ~260.5 Methyl group reduces steric bulk; lower reactivity
8-Bromo-6-chloroimidazo[1,2-b]pyridazine () Br (8), Cl (6) 232.5 Lacks NH₂ and iodine; lower polarity
  • Halogen Effects : The iodine atom at position 7 in the target compound increases molecular weight and polarizability compared to methyl or hydrogen substituents. This may enhance binding to hydrophobic pockets in biological targets .
  • Amine Functionality: The NH₂ group at position 8 enables hydrogen bonding, a feature absent in non-aminated analogues like ’s compound .

Spectroscopic and Crystallographic Data

  • NMR : ’s Compound 32 shows characteristic NH and aromatic proton signals (δ 10.27 ppm for NH; δ 7.81 ppm for H-2). The target compound’s ¹H NMR would exhibit similar peaks, with additional deshielding due to iodine .
  • Crystallography : ’s bromoimidazo[1,2-a]pyridine forms hydrogen-bonded layers, suggesting the target’s NH₂ may participate in similar intermolecular interactions .

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